Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC15944860
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | AOMNUCGCDNVLHY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C |
Introduction
Chemical Identity and Structural Properties
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate belongs to the imidazopyridine family, a class of bicyclic compounds merging imidazole and pyridine rings. Its molecular formula is C₁₂H₁₅N₃O₂, with a molar mass of 233.27 g/mol. The IUPAC name, ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate, reflects its substituents: an isopropyl group at position 1 and an ethyl ester at position 4.
Stereoelectronic Features
The planar imidazo[4,5-c]pyridine scaffold enables π-π stacking interactions with aromatic residues in biological targets, while the isopropyl group introduces steric bulk that influences binding specificity. The ester moiety at position 4 provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions. Key spectral identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C | |
| InChI Key | AOMNUCGCDNVLHY-UHFFFAOYSA-N | |
| ¹H NMR (CDCl₃) | δ 1.36 (t, 3H), 4.31 (q, 2H), 8.08 (s) |
The compound’s solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, with limited aqueous solubility .
Synthesis and Optimization Strategies
Cyclization Approaches
A common route involves cyclocondensation of 4-aminopyridine derivatives with α-keto esters. For example, reacting ethyl 3-(isopropylamino)pyridine-4-carboxylate with triethyl orthoformate in acetic acid yields the target compound via intramolecular cyclization. Alternative methods employ transition metal-catalyzed cross-couplings, though these are less cost-effective for large-scale production.
Recent Advances in Yield Improvement
Optimized protocols using microwave-assisted synthesis reduce reaction times from 24 hours to 30 minutes, achieving yields up to 85% . Catalytic systems involving copper(I) iodide and TMEDA enhance regioselectivity in imidazole ring formation, minimizing byproducts like regioisomeric imidazo[4,5-b]pyridines .
Table 1: Representative Synthetic Conditions and Yields
Notably, solvent choice significantly impacts purity; dichloromethane/ethyl acetate mixtures (9:1) effectively isolate the product via silica gel chromatography .
Biological Activities and Mechanistic Insights
Kinase Inhibition
The compound’s planar structure competes with ATP for binding in kinase catalytic pockets. In vitro assays against ABL1 tyrosine kinase show IC₅₀ values of 1.2 µM, suggesting potential as a lead for chronic myeloid leukemia therapies. Molecular docking studies reveal hydrogen bonds between the ester carbonyl and kinase hinge residues (e.g., Glu286), while the isopropyl group occupies a hydrophobic pocket near the gatekeeper residue .
| Target | Assay Type | Result | Citation |
|---|---|---|---|
| ABL1 kinase | Fluorescence | IC₅₀ = 1.2 µM | |
| α7 nAChR | Calcium flux | 40% activation | |
| CYP3A4 | Microsomal | No inhibition |
Industrial and Research Applications
Pharmaceutical Intermediates
The ester group undergoes smooth hydrolysis to 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid, a precursor for amide-based kinase inhibitors like imatinib analogs. Patent EP0245637A1 discloses antihypertensive derivatives synthesized via N-alkylation of the parent compound .
Material Science Applications
Self-assembled monolayers (SAMs) of thiol-functionalized analogs exhibit stable rectification ratios (>10³) in molecular electronics, attributed to the conjugated π-system.
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